2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis from 3-diethylaminophenol
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis from 3-diethylaminophenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid, a key intermediate in the manufacturing of various organic molecules, including the UVA filter Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB).[1] The primary and most established method for this synthesis is the Friedel-Crafts acylation of 3-diethylaminophenol with phthalic anhydride.[2][3] This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the experimental workflow.
Chemical and Physical Properties
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid is a light-colored powder with the following properties:
| Property | Value |
| Molecular Formula | C₁₈H₁₉NO₄[4][5][6][7][8] |
| Molecular Weight | 313.35 g/mol [5][6][7][8] |
| Melting Point | 180°C (decomposition)[4][9] |
| Appearance | Light colored powder[4] |
| Solubility | Soluble in Dimethylformamide[4] |
| CAS Number | 5809-23-4[4][5] |
Synthesis via Friedel-Crafts Acylation
The core of the synthesis involves the electrophilic aromatic substitution reaction between 3-diethylaminophenol and phthalic anhydride.[2][3] The reaction is typically carried out in a suitable solvent, such as toluene, or under molten conditions to reduce the environmental impact.[10][11]
Reaction Mechanism
The Friedel-Crafts acylation mechanism proceeds through the formation of an acylium ion intermediate from phthalic anhydride, which then attacks the electron-rich aromatic ring of 3-diethylaminophenol. The diethylamino group and the hydroxyl group on the phenol ring are activating groups, directing the substitution to the ortho and para positions. The major product formed is the result of acylation at the position ortho to the hydroxyl group and para to the diethylamino group.
Experimental Workflow
The general workflow for the synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid is outlined below.
Detailed Experimental Protocols
Two primary protocols are presented here: a solvent-based method using toluene and a molten-state method.
Protocol 1: Synthesis in Toluene
This method is a common approach utilizing an organic solvent for the reaction medium.[3][12]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Diethylaminophenol | 165.23 | 99 g | 0.60 |
| Phthalic Anhydride | 148.12 | 93.2 g | 0.63 |
| Toluene | - | 460 ml | - |
| n-Hexanol | - | 2 x 90 ml | - |
Procedure:
-
To a 500 ml four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 99 g (0.60 mol) of 3-diethylaminophenol, 93.2 g (0.63 mol) of phthalic anhydride, and 460 ml of toluene under a nitrogen atmosphere.[3]
-
Heat the mixture to reflux temperature.[3]
-
After 2 hours of reaction, distill off approximately 300 g of toluene over 30 minutes.[3]
-
Continue to stir the mixture under reflux for an additional 3 hours.[3]
-
Cool the reaction mixture to room temperature.[3]
-
Filter the resulting precipitate by suction.[3]
-
Wash the filter cake successively with 90 ml of toluene and then with 2 x 90 ml of n-hexanol.[3]
-
The resulting hexanol-moist acid can be used directly in subsequent reactions or dried. The yield of the pink-colored 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid is approximately 169 g (90%).[3]
Protocol 2: Molten-State Synthesis
This method offers a greener alternative by minimizing the use of organic solvents.[10]
Materials:
| Reagent | Molar Ratio |
| 3-N,N-diethylaminophenol | 1 |
| Phthalic Anhydride | 1 - 1.4 |
Procedure:
-
In a three-neck flask equipped with a stirrer and reflux device, add 3-N,N-diethylaminophenol and phthalic anhydride.[10]
-
Heat the mixture to 100-130°C with stirring, allowing the reactants to melt and react.[10]
-
Continue heating until a large amount of solid product forms.[10]
-
Stop heating and allow the solid to cool slightly.[10]
-
Add a small amount of toluene to disperse the solid and continue the reaction with heating and stirring for 2-5 hours.[10]
-
After the reaction, cool the mixture to approximately 60°C and adjust the pH to 8-12 by adding a NaOH solution.[10]
-
Heat the mixture to about 90°C and stir for 1-3 hours.[10]
-
Cool the mixture and dissolve the solid in an appropriate amount of water.[10]
-
Separate the upper toluene layer.[10]
-
Acidify the aqueous layer by dropwise addition of dilute hydrochloric acid to a pH of 3-6, causing the product to precipitate.[10]
-
Collect the solid by suction filtration.[10]
-
Recrystallize the product from a mixture of toluene and absolute ethanol (1:1) and dry to obtain the final product.[10]
Characterization Data
The synthesized 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid can be characterized using various spectroscopic methods.
| Analysis | Data |
| ¹H-NMR (500 MHz, CDCl₃) | δ 12.65 (s, 1H), 8.07 (dd, 1H), 7.58 (td, 1H), 7.51 (td, 1H), 7.34 (dd, 1H), 6.91 (d, 1H), 6.11 (d, 1H), 6.03 (dd, 1H), 3.37 (q, 4H), 1.18 (t, 6H)[9][12] |
| ¹³C-NMR (125 MHz, CDCl₃) | δ 199.0, 167.5, 165.2, 153.6, 140.6, 134.6, 131.6, 130.4, 129.5, 128.9, 127.6, 110.1, 103.5, 96.7, 44.5, 12.5[12] |
| HRMS (EI) | Calculated for C₁₈H₁₉NO₄ [M]⁺: 313.1314, Found: 313.1313[12] |
Conclusion
The synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid from 3-diethylaminophenol is a well-established process crucial for various industrial applications. The Friedel-Crafts acylation route, with its variations in solvent usage, offers flexibility for different manufacturing scales and environmental considerations. The provided protocols and characterization data serve as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. WO2023242181A1 - Method for obtaining crystalline diethylamino hydroxybenzoyl hexyl benzoate - Google Patents [patents.google.com]
- 2. EP1506159B1 - Method for producing 2-(4-n, n-dialkylamino-2-hydroxybenzoyl)benzoates - Google Patents [patents.google.com]
- 3. US20050165099A1 - Method for producing 2-(4-n,n-dialkylamino-2-hydroxybenzol)benzoates - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid | C18H19NO4 | CID 79878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid | 5809-23-4 [chemicalbook.com]
- 10. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
